molecular formula C14H21NO B11794422 1-Ethyl-2-(2-methoxyphenyl)piperidine

1-Ethyl-2-(2-methoxyphenyl)piperidine

Cat. No.: B11794422
M. Wt: 219.32 g/mol
InChI Key: KGIZGUIGXHRGRR-UHFFFAOYSA-N
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Description

1-Ethyl-2-(2-methoxyphenyl)piperidine is a chemical compound belonging to the piperidine class. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of an ethyl group at the first position and a methoxyphenyl group at the second position of the piperidine ring. Piperidine derivatives are widely studied due to their significant pharmacological and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-(2-methoxyphenyl)piperidine typically involves the reaction of 2-methoxyphenylacetonitrile with ethylmagnesium bromide, followed by cyclization. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-(2-methoxyphenyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, room temperature or elevated temperatures.

    Substitution: NaH, THF, room temperature.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Ethyl-2-(2-methoxyphenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

  • 1-Ethyl-2-(2-chlorophenyl)piperidine
  • 1-Ethyl-2-(2-hydroxyphenyl)piperidine
  • 1-Ethyl-2-(2-nitrophenyl)piperidine

Comparison: 1-Ethyl-2-(2-methoxyphenyl)piperidine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents (e.g., chloro, hydroxy, nitro), the methoxy group can enhance the compound’s lipophilicity and potentially improve its ability to cross biological membranes .

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

1-ethyl-2-(2-methoxyphenyl)piperidine

InChI

InChI=1S/C14H21NO/c1-3-15-11-7-6-9-13(15)12-8-4-5-10-14(12)16-2/h4-5,8,10,13H,3,6-7,9,11H2,1-2H3

InChI Key

KGIZGUIGXHRGRR-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCCC1C2=CC=CC=C2OC

Origin of Product

United States

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